フルトアニル

概要

説明

科学的研究の応用

Flutolanil has a wide range of scientific research applications:

生化学分析

Biochemical Properties

Flutolanil specifically inhibits the succinate dehydrogenase complex (Complex II) of Basidiomycetes . This enzyme complex is a functional part of the Krebs cycle and the respiratory chain, and catalyzes both the oxidation of succinate to fumarate and the reduction of quinone .

Cellular Effects

Flutolanil exhibits excellent acropetal movement in rice, and better protective and curative activity than validamycin against rice sheath blight . It also has been shown to cause sublethal effects in zebrafish embryos, including growth inhibition, abnormal spontaneous movement, slower heart rate, complete hatching failure, and morphological deformities .

Molecular Mechanism

Flutolanil’s mechanism of action is through the inhibition of the succinate dehydrogenase complex (Complex II) in the mitochondrial membrane . This results in a decrease in the affinity of the SDH complex for flutolanil, conferring resistance to the fungicide .

Temporal Effects in Laboratory Settings

Flutolanil has been found to be persistent in both soils and aquatic systems . It has a low aqueous solubility and is volatile with a marginal risk of leaching to groundwater .

Dosage Effects in Animal Models

In zebrafish, the acute toxicity of flutolanil varies with different developmental stages. The acute toxicity was found to be 5.47 mg/L for embryos, 4.09 mg/L for 72-hour-old larvae, 3.91 mg/L for 12-hour-old larvae, and 2.70 mg/L for adults .

Metabolic Pathways

Flutolanil affects the mitochondrial respiratory Complex II, which is also referred to as the succinate:quinone reductase (SQR) or the succinate dehydrogenase (SDH) complex . This enzyme complex is a functional part of the Krebs cycle and the respiratory chain .

Transport and Distribution

Flutolanil is a systemic fungicide, meaning it can be absorbed and transported within the plant to provide protection against pathogens

Subcellular Localization

Flutolanil targets the succinate dehydrogenase complex (Complex II) in the mitochondrial membrane . This indicates that flutolanil localizes to the mitochondria within cells .

準備方法

化学反応の分析

フルトアニルは、次のようないくつかの種類の化学反応を起こします。

酸化: フルトアニルは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応も起こりますが、これはあまり一般的ではありません。

これらの反応で使用される一般的な試薬と条件には、酸化のための強い酸化剤と還元のための還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

フルトアニルは、さまざまな科学研究に応用されています。

作用機序

フルトアニルは、真菌のミトコンドリアにおけるコハク酸脱水素酵素複合体(複合体II)を阻害することによって作用を発揮します 。 この阻害は、真菌の呼吸鎖を混乱させ、エネルギー産生を低下させ、最終的に真菌細胞の死を引き起こします 。 フルトアニルは、哺乳類の複合体IIではなく、真菌の複合体IIに対して特異的であるため、高い選択性と哺乳類に対する低毒性が得られます .

類似の化合物との比較

フルトアニルは、ベンザミド系殺菌剤に属します。類似の化合物には、次のものがあります。

- メベニル

- メプロニル

- チフルザミド

- ペンチオピラド

- テブコナゾール

これらの化合物と比較して、フルトアニルは、真菌のコハク酸脱水素酵素に対する高い特異性と哺乳類に対する低毒性で特徴付けられます 。 これは、環境と健康へのリスクを最小限に抑えながら、作物における真菌感染を制御するための好ましい選択肢となっています .

類似化合物との比較

Flutolanil is part of the benzamide class of fungicides. Similar compounds include:

Compared to these compounds, flutolanil is unique in its high specificity to fungal succinate dehydrogenase and its low toxicity to mammals . This makes it a preferred choice for controlling fungal infections in crops while minimizing environmental and health risks .

生物活性

Flutolanil is a novel fungicide with significant biological activity, primarily used in agricultural settings to control various fungal diseases. This article provides a comprehensive overview of its biological activity, including toxicological data, ecotoxicological assessments, and case studies that highlight its effects on different organisms.

Flutolanil belongs to the class of toluanilide fungicides and features a unique cyano-methylene thiazolidine structure. Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi, specifically targeting Complex II (succinate dehydrogenase) in the electron transport chain. This action effectively disrupts energy production in fungal cells, leading to their death .

Acute and Chronic Toxicity

Flutolanil has undergone extensive toxicological evaluation. The Acceptable Daily Intake (ADI) was established at 0.02 mg/kg body weight/day based on a No Observed Effect Level (NOEL) of 2 mg/kg body weight/day from a 24-month rat dietary study. Long-term studies indicated that at high doses (up to 30,000 ppm), flutolanil caused reduced body weight gain and increased liver weights in test animals, but no neoplastic findings were reported .

Table 1: Summary of Toxicological Findings

| Study Type | Species | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Long-term Study | Rats | 0, 40, 200, 2000 | Reduced body weight gain at high doses |

| Long-term Study | Mice | 0, 300, 1500 | Increased liver weights; fatty vacuolation observed |

| Reproductive Study | Rats | 0, 1000, 10000 | Reduced body weight gain in offspring |

Ecotoxicological Impact

Flutolanil's ecological effects have been assessed through various studies focusing on aquatic organisms. A notable study administered flutolanil to zebrafish embryos at environmentally relevant concentrations (0.125 to 2.0 mg/L). The results indicated significant neuro-visual impairments, including abnormal locomotor activity and defects in brain and eye development. These findings suggest that flutolanil poses risks not only to target fungal species but also to non-target aquatic life .

Table 2: Effects of Flutolanil on Zebrafish Embryos

| Concentration (mg/L) | Behavioral Changes | Developmental Effects |

|---|---|---|

| 0 | No changes | Normal development |

| 0.125 | Minor behavioral changes | Minor developmental delays |

| 0.50 | Significant behavioral abnormalities | Defective brain and ocular development |

| 2.0 | Severe behavioral issues | Major defects in neurodevelopment |

Case Study: Agricultural Application

In agricultural settings, flutolanil has been effectively used against powdery mildew in crops such as wheat and barley. Research demonstrated that flutolanil exhibited high fungicidal activity at low concentrations, significantly outperforming other fungicides like mebenil . The structure-activity relationship analysis indicated that specific molecular configurations enhance its efficacy against pathogens like Podosphaera xanthii.

Case Study: Environmental Monitoring

A field study monitored the degradation of flutolanil in freshwater ecosystems following agricultural runoff. Results showed that flutolanil persisted in the environment but degraded under sunlight exposure over time. This persistence raises concerns about its long-term ecological impact and necessitates further investigation into its environmental fate and transport mechanisms .

特性

IUPAC Name |

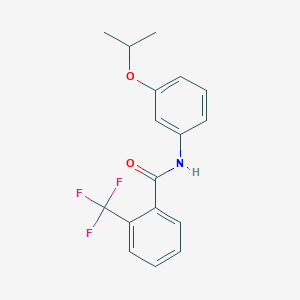

N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6-12(10-13)21-16(22)14-8-3-4-9-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCGDEVVHUXTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024109 | |

| Record name | Flutolanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water 8.01 mg/L at 20 °C, In acetone = 0.6062 mg/L at 20 °C; acetonitrile = 0.3338 mg/L at 20 °C; dichloromethane = 0.3776 mg/L at 20 °C; ethyl acetate = 0.3647 mg/L at 20 °C; n-hexane = 0.395X10-3 mg/L at 20 °C; methanol = 0.3222 mg/L at 20 °C; n-octanol = 0.0423 mg/L at 20 °C; toluene = 0.0354 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.001 (none) | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 g/cu cm at 20 °C, 1.3 g/cm³ | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.33X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, crystalline solid, Colorless crystals | |

CAS No. |

66332-96-5 | |

| Record name | Flutolanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66332-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutolanil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutolanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTOLANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USL6Y9JZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

108 °C, 100-107 °C | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。